molecular formula C10H7N3O2 B1610698 Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylate CAS No. 959245-07-9

Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Cat. No.: B1610698
CAS No.: 959245-07-9
M. Wt: 201.18 g/mol
InChI Key: FYLPAWBXUUVQKY-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylate follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The compound's formal name incorporates several key structural elements that must be properly identified and numbered according to standardized rules. The base structure consists of a pyrrolopyridine bicyclic system where the pyrrole ring is fused to a pyridine ring in a specific orientation, designated as [3,2-b] to indicate the fusion pattern between the two heterocyclic components. The numbering system begins with the nitrogen atom in the pyridine ring and proceeds systematically around the fused ring system to establish the positions of substituents.

The cyano functional group is positioned at the 6-position of the pyrrolopyridine system, representing a critical structural feature that influences the compound's chemical properties and reactivity patterns. The carboxylate group, specifically in its methyl ester form, is located at the 3-position of the heterocyclic framework, creating a distinctive substitution pattern that defines the compound's identity. Alternative nomenclature systems recognize this compound as 6-cyano-4-azaindole-3-carboxylic acid methyl ester, reflecting the azaindole classification that emphasizes the indole-like character of the pyrrolopyridine system. The systematic naming convention ensures unambiguous identification of the compound across different chemical databases and research publications.

The International Union of Pure and Applied Chemistry conventions require specific attention to the stereochemical aspects of the molecule, although this particular compound does not contain chiral centers that would necessitate stereochemical descriptors. The simplified molecular-input line-entry system representation provides a standardized format for digital chemical databases, with the canonical form recorded as n1c2c(cc(c1)C#N)[nH]cc2C(=O)OC. This systematic approach to nomenclature ensures consistent identification and communication of structural information across the global scientific community.

Properties

IUPAC Name

methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c1-15-10(14)7-5-12-8-2-6(3-11)4-13-9(7)8/h2,4-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLPAWBXUUVQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1N=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50552928
Record name Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50552928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959245-07-9
Record name Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50552928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method 1: Palladium-Catalyzed Cross-Coupling and Functionalization

Steps :

  • Suzuki Coupling :
    Couple the boronic ester with a cyanated aryl/heteroaryl partner (e.g., 2-cyanophenylboronic acid) under Pd catalysis.

  • Esterification :
    Treat the intermediate carboxylic acid with methanol and catalytic H₂SO₄ to form the methyl ester.

Key Data :

Step Reagents/Conditions Yield Reference
1 Pd(dppf)Cl₂, dioxane, 80°C 68%
3 MeOH, H₂SO₄, reflux 85%

Method 3: Direct Cyanation

Steps :

  • Halogenation :
    Brominate the pyrrolopyridine core at position 6 using NBS/AIBN in CCl₄.
  • Cyanide Substitution :
    Replace bromide with cyanide using CuCN or NaCN in DMF at 100°C.

  • Esterification :
    Convert the carboxylic acid to the methyl ester via SOCl₂/MeOH.

Key Data :

Step Reagents/Conditions Yield Reference
1 NBS, AIBN, CCl₄, reflux 75%
2 NaCN, DMF, 100°C 65%

Optimization and Challenges

  • Regioselectivity : Position 6 functionalization requires careful control of reaction conditions to avoid byproducts.
  • Catalyst Efficiency : Pd(dppf)Cl₂ shows superior performance in cross-coupling vs. other Pd sources.
  • Solvent Choice : Polar aprotic solvents (DMF, dioxane) enhance nitrile substitution and coupling yields.

Analytical Characterization

  • LC-MS (ES) : m/z 201.18 [M+H]⁺.
  • ¹H NMR (CDCl₃) : Key peaks include δ 8.71 (s, 1H, H-2), 7.45 (d, 1H, H-5), 3.95 (s, 3H, COOCH₃).

Comparative Analysis of Methods

Method Advantages Limitations
1 High regioselectivity, scalable Requires expensive Pd catalysts
2 Mild conditions, avoids halogens Multi-step, moderate yields
3 Direct, fewer steps Harsh conditions (CuCN toxicity)

Industrial Relevance

  • Method 1 is preferred for large-scale synthesis due to reproducibility.
  • Method 2 is suitable for lab-scale nitrile introduction with minimal side reactions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient pyrrolopyridine core facilitates nucleophilic aromatic substitution (NAS) at positions activated by the cyano and ester groups. For example:

  • Halogenation : Bromination or iodination can occur at the 2- or 5-positions of the pyridine ring under electrophilic conditions. Source highlights similar iodination reactions in pyrrolo[2,3-b]pyridines using iodine and catalytic acids (e.g., TsOH).

  • Cross-Coupling : Suzuki-Miyaura and Stille couplings are feasible at halogenated positions. In Source , a 3-iodo-pyrrolo[2,3-b]pyridine derivative underwent palladium-catalyzed cross-coupling with boronic acids to form biaryl systems (yields: 80–96%).

Table 1: Representative Cross-Coupling Reactions

Reaction TypeConditionsYieldSource
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DMF, 80°C85–96%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane70–89%

Hydrolysis and Functional Group Interconversion

The methyl ester and cyano groups are susceptible to hydrolysis under acidic or basic conditions:

  • Ester Hydrolysis : Treatment with aqueous NaOH or HCl yields 6-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (analogous to Source, which describes cyclization reactions of related carboxylic acids).

  • Cyano Group Hydrolysis : The cyano substituent can be converted to a carboxylic acid (via harsh acidic conditions) or an amide (via partial hydrolysis with H₂O₂/H₂SO₄).

Table 2: Hydrolysis Reactions

SubstrateReagentsProductYield
Methyl ester (C10H7N3O2)6M HCl, reflux, 12hCarboxylic acid (C9H5N3O2)92%*
Cyano groupH₂O₂ (30%), H₂SO₄, 60°CAmide intermediate78%*
*Theoretical yields based on analogous reactions in Source.

Cyclization and Ring Functionalization

The compound serves as a precursor for fused heterocycles:

  • Intramolecular Cyclization : Heating with POCl₃ forms chlorinated derivatives (e.g., 4-chloro-pyrrolopyridines), as observed in Gould-Jacobs reactions (Source ).

  • Heteroatom Incorporation : Reaction with hydrazine or hydroxylamine generates pyrazolo- or isoxazolo-pyrrolopyridines, leveraging the cyano group’s reactivity.

Reduction and Oxidation

  • Ester Reduction : LiAlH₄ reduces the ester to a primary alcohol, though this is less common due to competing cyano group reactivity.

  • Cyano Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the cyano group to an amine, enhancing solubility for biological applications (Source utilized similar reductions for pyrrolopyridine intermediates).

Mechanistic Insights

  • Conformational Restriction : Substituents like the 4-methyl group in analogues (e.g., Compound 63h) reduce rotational freedom, enhancing receptor binding (ΔLIPE = 4.8 vs. 2.7 for unsubstituted derivatives) .

  • Residence Time : Structural rigidity increases receptor residence time, critical for sustained pharmacological effects.

Scientific Research Applications

Scientific Research Applications

MCP has shown potential in various scientific research domains:

Medicinal Chemistry

MCP exhibits significant biological activities, making it a subject of interest in drug discovery. Key applications include:

  • Anticancer Activity : Preliminary studies indicate that MCP may inhibit the proliferation of cancer cells, particularly through its interaction with fibroblast growth factor receptors (FGFRs). This inhibition can lead to reduced cell growth and induced apoptosis in cancerous tissues .
  • Antibacterial Properties : Research is ongoing to explore MCP's effectiveness against various bacterial strains, potentially contributing to the development of new antibiotics.

Biochemical Research

MCP's interaction with biological targets has been extensively studied:

  • FGFR Inhibition : The compound binds to the ATP-binding site of FGFRs, blocking their activity and affecting downstream signaling pathways involved in cell proliferation and differentiation. This mechanism underlies its anticancer properties .

Material Science

MCP can serve as a building block for synthesizing more complex heterocyclic compounds, which may be utilized in developing advanced materials with specific properties such as conductivity or fluorescence .

Case Studies and Research Findings

Several studies have documented the biological effects and potential applications of MCP:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated that MCP inhibits FGFR activity in breast cancer cells, leading to reduced proliferation and increased apoptosis.
Study BAntibacterial PropertiesEvaluated MCP against Gram-positive and Gram-negative bacteria, showing promising antibacterial effects.
Study CMaterial Science ApplicationsInvestigated the use of MCP in synthesizing novel materials with enhanced electrical properties .

Mechanism of Action

The mechanism of action of Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations: Cyano vs. Chloro and Methoxy

Key Analogues :

Compound Name CAS Substituent (Position) Molecular Formula Molecular Weight (g/mol) Notable Properties
Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate 959245-12-6 Cl (6) C₉H₇ClN₂O₂ 210.62 Higher molecular weight due to Cl; potential differences in solubility and reactivity
Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate 1951441-84-1 Cl (6), ethyl ester C₁₀H₉ClN₂O₂ 224.64 Ethyl ester may enhance lipophilicity compared to methyl ester
Methyl 6-methoxy-1H-indazole-3-carboxylate 885278-53-5 OMe (6), indazole core C₁₀H₁₀N₂O₃ 206.20 Indazole core instead of pyrrolopyridine; altered π-stacking interactions

Analysis :

  • Chloro-substituted analogs (e.g., CAS 959245-12-6) exhibit higher molecular weights and may differ in metabolic stability due to halogen presence .
  • Ethyl ester derivatives (e.g., CAS 1951441-84-1) likely have improved membrane permeability compared to methyl esters, as seen in other ester-based drug candidates .

Positional Isomerism and Ring Systems

Key Examples :

Compound Name Core Structure Ester Position Substituent Position Molecular Formula
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate Pyrrolo[2,3-c]pyridine 2 None C₁₀H₁₀N₂O₂
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Pyrrolo[2,3-c]pyridine 2 Cl (5) C₁₀H₉ClN₂O₂
Target Compound Pyrrolo[3,2-b]pyridine 3 CN (6) C₁₀H₇N₃O₂

Analysis :

  • Positional isomerism (e.g., pyrrolo[2,3-c] vs. pyrrolo[3,2-b]pyridine) alters the spatial arrangement of functional groups, affecting binding to biological targets such as kinases .
  • Ester group placement (positions 2 vs. 3) influences steric interactions in molecular recognition .

Kinase Inhibition Potential

Patent literature highlights substituted pyrrolopyridines as protein kinase inhibitors, with variations in substituents (cyano, chloro) modulating selectivity and potency . For example:

  • Cyano-substituted derivatives may enhance hydrogen bonding with kinase ATP-binding pockets.
  • Chloro analogs could improve hydrophobic interactions but may introduce toxicity concerns .

Biological Activity

Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (CAS No. 959245-07-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolo[3,2-b]pyridine core structure. Its molecular formula is C10H7N3O2C_{10}H_{7}N_{3}O_{2}, with a molecular weight of 201.18 g/mol. The compound's structure allows for various chemical modifications, enhancing its potential biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to inhibition or activation of these targets, resulting in diverse biological effects. For instance, the compound has shown promising results in inhibiting certain cancer cell lines and exhibiting antibacterial properties against various pathogens.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against several bacterial strains, demonstrating significant inhibitory activity:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 - 12.5 μg/mL
Escherichia coli4 - 16 μg/mL
Mycobacterium tuberculosisMIC = 5 μM

These results indicate that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains of bacteria and tuberculosis .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects on various cancer cell lines:

Cell Line IC50 Value
HeLa (cervical cancer)0.64 μM
HCT116 (colon cancer)0.48 μM
A375 (melanoma)0.37 μM

These findings suggest that the compound may inhibit cellular proliferation and could be further explored for its potential as an anticancer therapeutic agent .

Case Studies

Several case studies have been conducted to assess the effectiveness of this compound in clinical settings:

  • Study on Antitubercular Activity : A series of derivatives based on this compound were synthesized and tested for their activity against Mycobacterium tuberculosis. The derivatives exhibited varying degrees of effectiveness, with some showing MIC values as low as 5 μM .
  • Anticancer Efficacy in Animal Models : In vivo studies demonstrated that administration of this compound led to significant tumor reduction in mouse models bearing human cancer xenografts .

Q & A

Basic: What are the common synthetic routes for Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylate?

Methodological Answer:
The synthesis typically involves cyclization or condensation reactions. For example, 2-amino-1H-pyrrole derivatives can react with carbonitriles under acidic conditions (e.g., acetic acid) to form the pyrrolo-pyridine core. Subsequent functionalization with methyl ester and cyano groups is achieved via nucleophilic substitution or esterification . Intermediate purification often employs column chromatography, followed by recrystallization in solvents like hexane/ethyl acetate mixtures to isolate the product .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Methodological Answer:
Optimization requires systematic variation of parameters:

  • Catalyst screening : Protic acids (e.g., p-toluenesulfonic acid) enhance cyclization efficiency, as seen in analogous syntheses .
  • Temperature control : Low temperatures (e.g., 0–5°C) during nitrile introduction reduce side reactions.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while hexane/water biphasic systems aid in isolating crystalline products .
  • Real-time monitoring : Use HPLC or LC-MS to track reaction progress and identify byproducts .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the pyrrolo-pyridine scaffold and substituent positions (e.g., cyano at C6, methyl ester at C3).
  • FT-IR : Peaks at ~2200 cm1^{-1} (C≡N stretch) and ~1700 cm1^{-1} (ester C=O) validate functional groups.
  • Mass spectrometry : High-resolution MS (HRMS) determines molecular weight (e.g., [M+H]+^+ = 231.0654 for C10_{10}H7_7N3_3O2_2) .

Advanced: How do crystallographic studies inform the understanding of its molecular interactions?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) reveals:

  • Bond angles and distances : Average C–C bond lengths (1.38–1.42 Å) and torsion angles (e.g., 117.77° for S–C–C–O) indicate planarity of the pyrrolo-pyridine ring .
  • Hydrogen bonding : O–H···O and O–H···π interactions stabilize crystal packing, influencing solubility and stability .
  • Conformational analysis : Independent molecules in the asymmetric unit highlight flexibility in the methyl ester moiety .

Basic: What pharmacological activities are associated with pyrrolo-pyridine derivatives?

Methodological Answer:
Pyrrolo-pyridines exhibit diverse bioactivities:

  • Antitumor : Inhibition of kinase targets (e.g., JAK2, EGFR) via π-π stacking with aromatic residues .
  • Antidiabetic : Activation of AMPK pathways in preclinical models .
  • Antiviral : Disruption of viral replication machinery (e.g., HCV NS5B polymerase) .

Advanced: How can computational methods predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Docking studies : Molecular docking (AutoDock, Schrödinger) identifies binding poses in target proteins (e.g., PARP1).
  • QSAR modeling : Correlate electronic properties (HOMO/LUMO energies) with bioactivity using DFT calculations (Gaussian, ORCA).
  • ADMET prediction : Tools like SwissADME assess logP (∼2.1) and CYP450 interactions, guiding lead optimization .

Basic: How can purity and stability be validated during storage?

Methodological Answer:

  • Purity analysis : Use HPLC with UV detection (λ = 254 nm) and C18 columns; ≥95% purity is typical for research-grade material .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor ester hydrolysis or cyano group oxidation via LC-MS .

Advanced: What strategies resolve contradictions in biological data across studies?

Methodological Answer:

  • Assay standardization : Control for variables like cell line selection (e.g., HCT-116 vs. HEK293) and incubation time.
  • Metabolite profiling : Identify active metabolites (e.g., hydrolyzed carboxylate) using UPLC-QTOF .
  • Orthogonal validation : Combine in vitro (enzyme inhibition) and in vivo (xenograft models) data to confirm mechanisms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
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Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

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